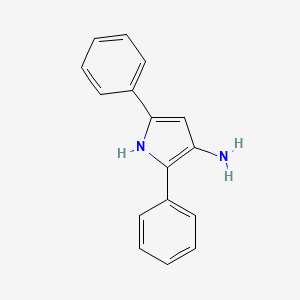![molecular formula C22H15NO B14717903 6-Phenyl-6h-chromeno[4,3-b]quinoline CAS No. 6953-33-9](/img/structure/B14717903.png)
6-Phenyl-6h-chromeno[4,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-6H-chromeno[4,3-b]quinoline is a novel compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a quinoline ring, with a phenyl group attached at the 6th position. This unique structure contributes to its significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 6-Phenyl-6H-chromeno[4,3-b]quinoline. One common approach involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted aromatic anilines. This reaction can be carried out under catalyst-free conditions at room temperature, making it operationally simple and efficient . Another method involves the use of triflic anhydride and 2-fluoropyridine to promote intramolecular cycloaddition reactions under mild, metal-free conditions .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using the same synthetic routes mentioned above. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production. Additionally, the catalyst-free approach reduces the cost and environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-6H-chromeno[4,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
6-Phenyl-6H-chromeno[4,3-b]quinoline has shown significant potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenyl-6H-chromeno[4,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . It also exhibits selective binding to estrogen receptor beta, contributing to its anticancer activity .
Comparison with Similar Compounds
6-Phenyl-6H-chromeno[4,3-b]quinoline can be compared with other similar compounds, such as:
Properties
CAS No. |
6953-33-9 |
|---|---|
Molecular Formula |
C22H15NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-phenyl-6H-chromeno[4,3-b]quinoline |
InChI |
InChI=1S/C22H15NO/c1-2-8-15(9-3-1)22-18-14-16-10-4-6-12-19(16)23-21(18)17-11-5-7-13-20(17)24-22/h1-14,22H |
InChI Key |
IFFIOXJBKDTXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC4=CC=CC=C4N=C3C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


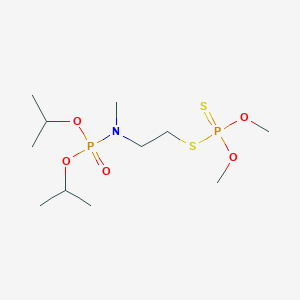



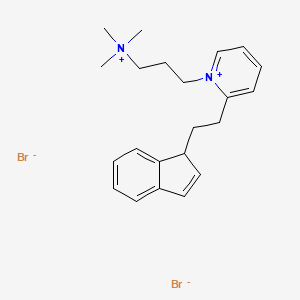
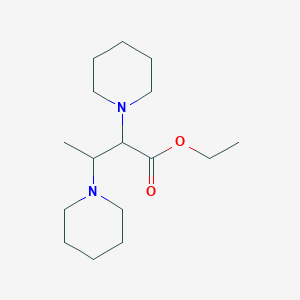
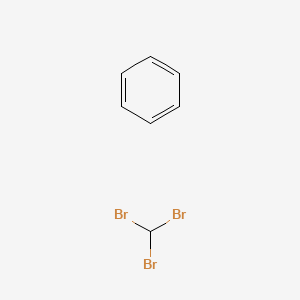
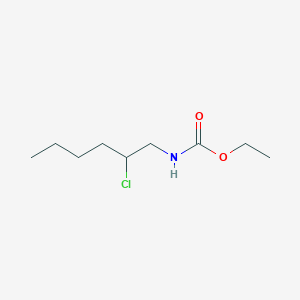
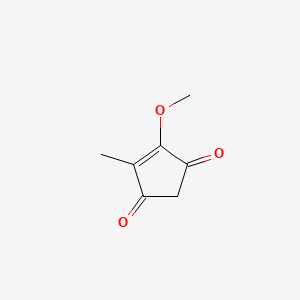
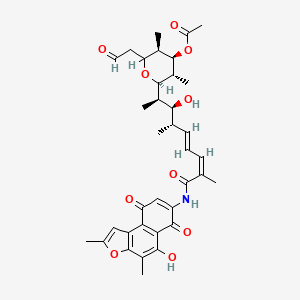
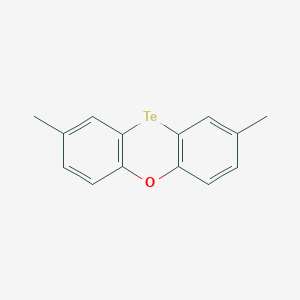
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

